molecular formula C15H21O6Rh B088046 Rhodium(III) acetylacetonate CAS No. 14284-92-5

Rhodium(III) acetylacetonate

Cat. No. B088046
CAS RN: 14284-92-5
M. Wt: 400.23 g/mol
InChI Key: DGOINFUDFBWCMX-LNTINUHCSA-K
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Description

Rhodium(III) acetylacetonate is a yellow crystalline compound composed of rhodium atoms coordinated with three acetylacetonate ligands . It is widely used in the field of catalysis, organic electronics, and to prepare Rh complexes .


Synthesis Analysis

Rhodium(III) acetylacetonate is prepared from RhCl3(H2O)3 and acetylacetone . Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals .


Molecular Structure Analysis

The molecular formula of Rhodium(III) acetylacetonate is C15H21O6Rh . The molecule has D3-symmetry .


Chemical Reactions Analysis

Rhodium(III) acetylacetonate is used as a precursor to synthesize Rh nanocrystals with catalytic activities . It is also used as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols .


Physical And Chemical Properties Analysis

Rhodium(III) acetylacetonate has a density of 1.75 g/cm3 . Its ultraviolet-visible absorption spectra show absorptions at 320 nm, 260 nm, and 210 nm . It is a yellow-orange solid that is soluble in organic solvents .

Scientific Research Applications

Synthesis of Rhodium Nanocrystals

Rhodium(III) acetylacetonate can be used as a precursor to synthesize Rhodium nanocrystals . These nanocrystals have catalytic activities and can be used in various fields such as energy storage and conversion, environmental remediation, and biomedical applications .

Catalyst for Alkylation Reactions

This compound serves as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These reactions are fundamental in organic synthesis, leading to the production of a wide range of chemicals and pharmaceuticals .

Preparation of Phosphorescent Complexes

Rhodium(III) acetylacetonate is used to prepare highly phosphorescent complexes for organic light-emitting devices . These devices, also known as OLEDs, are used in various applications such as display screens for televisions, mobile phones, and computer monitors .

Synthesis of Rhodium-Phosphorus Nanocrystals

It can be used to synthesize the Rhodium-Phosphorus nanocrystals (Rh2P NCs) supported on carbon (Rh2P/C) by a one-step solvothermal method via a direct reaction between Rhodium(III) acetylacetonate and tri-n-octylphosphine . These nanocrystals can be used in various applications such as catalysis and energy storage .

Catalyst for Hydrogenation Reactions

Rhodium(III) acetylacetonate can serve as a catalyst for the hydrogenation of carboxylic acids . This reaction is important in the production of alcohols, which are used in a variety of industrial applications, including the production of pharmaceuticals, polymers, and fuels .

Precursor for Rhodium-Containing Catalysts

This compound can be used as a precursor for Rhodium-containing catalysts . These catalysts are used in a variety of chemical reactions, including hydroformylation, hydrogenation, and carbonylation .

Mechanism of Action

Target of Action

Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .

Mode of Action

Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.

Biochemical Pathways

Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .

Pharmacokinetics

It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents

Result of Action

The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability

Safety and Hazards

Rhodium(III) acetylacetonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child .

Future Directions

Rhodium(III) acetylacetonate is used in nanoparticle research, polymer science, and catalysis . It is also used in the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVAQOHBPXKYMF-MUCWUPSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium(III) acetylacetonate

CAS RN

14284-92-5
Record name Rhodium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(pentane-2,4-dionato-O,O')rhodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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